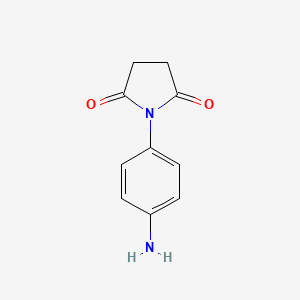

1-(4-Aminophenyl)pyrrolidine-2,5-dione

CAS No.: 34373-09-6

Cat. No.: VC1989652

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34373-09-6 |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.2 g/mol |

| IUPAC Name | 1-(4-aminophenyl)pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C10H10N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2 |

| Standard InChI Key | ZEPJTGNICKTBTQ-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)C2=CC=C(C=C2)N |

| Canonical SMILES | C1CC(=O)N(C1=O)C2=CC=C(C=C2)N |

Introduction

Chemical Structure and Physical Properties

1-(4-Aminophenyl)pyrrolidine-2,5-dione is characterized by a pyrrolidine ring with two carbonyl groups at positions 2 and 5, with a 4-aminophenyl group attached to the nitrogen atom. This structural arrangement contributes to its distinctive chemical behavior and biological activities.

Basic Identification and Physical Properties

The compound possesses the following key properties:

| Property | Description |

|---|---|

| Chemical Name | 1-(4-Aminophenyl)pyrrolidine-2,5-dione |

| CAS Number | 34373-09-6 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.2 g/mol |

| Physical State | Solid |

| Storage Conditions | Dark place, inert atmosphere, room temperature |

| Purity (Typical) | 95% |

| IUPAC Name | 1-(4-aminophenyl)-2,5-pyrrolidinedione |

| InChI | 1S/C10H10N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2 |

| InChI Key | ZEPJTGNICKTBTQ-UHFFFAOYSA-N |

The structure contains an amino group on the phenyl ring which significantly influences its reactivity and solubility properties . The pyrrolidine-2,5-dione moiety (succinimide) contributes to the compound's chemical stability and provides a site for potential metabolism.

Synthesis Methods

The synthesis of 1-(4-Aminophenyl)pyrrolidine-2,5-dione can be achieved through several methodological approaches, each with distinct advantages depending on the available starting materials and desired purity.

Classical Synthetic Routes

Traditional synthesis typically involves the reaction between 4-aminoaniline and succinic anhydride, followed by cyclization under dehydrating conditions . The process generally follows these steps:

-

Formation of an intermediate amide through nucleophilic addition of the 4-aminoaniline to succinic anhydride

-

Cyclization of the intermediate under dehydrating conditions (using acetic anhydride or similar reagents)

-

Purification through recrystallization, typically from alcohol-based solvents

Alternative Synthetic Pathways

Research has explored alternative synthetic routes that offer improved yields or simplified procedures:

-

Direct N-arylation of pyrrolidine-2,5-dione with 4-aminophenyl halides using copper or palladium catalysis

-

Reduction of the corresponding nitro derivative (1-(4-nitrophenyl)pyrrolidine-2,5-dione) using reducing agents such as iron, tin chloride, or catalytic hydrogenation

These alternative pathways may provide advantages in terms of reaction conditions, yield, or ease of purification, particularly on industrial scales.

Biological Activities and Pharmacological Properties

1-(4-Aminophenyl)pyrrolidine-2,5-dione exhibits several notable biological activities that make it a compound of interest in medicinal chemistry research.

Aromatase Inhibition

One of the most significant biological activities of this compound is its ability to inhibit aromatase, an enzyme responsible for the conversion of androgens to estrogens. This property has important implications for hormone-dependent conditions, particularly breast cancer . The compound demonstrates competitive inhibition of the aromatase enzyme system, suggesting its potential as a therapeutic agent or lead compound in cancer research.

Structure-Activity Relationships in Aromatase Inhibition

Studies have shown that the presence of the primary amine moiety is crucial for potent inhibition of aromatase activity. When the amino group is absent or replaced with other functional groups (such as nitro groups), the inhibitory activity is significantly reduced . This highlights the importance of the 4-amino substituent for the compound's biological activity.

Research indicates that 1-(4-Aminophenyl)pyrrolidine-2,5-dione bears structural similarities to aminoglutethimide, a known aromatase inhibitor that has been used clinically in the treatment of breast cancer . This structural similarity contributes to its ability to interact with the aromatase enzyme.

Derivatives and Structural Analogues

Numerous derivatives of the parent compound have been synthesized and evaluated for their biological activities, showing how structural modifications can enhance specific pharmacological properties.

N-Alkylated Derivatives

N-alkylated derivatives, including 1-pentyl, 1-hexyl, and 1-heptyl-3-(4-aminophenyl)pyrrolidine-2,5-dione, have demonstrated potent inhibition of aromatase and the ability to lower estrogen levels in animal models . These compounds have been compared with aminoglutethimide in terms of their pharmacokinetic properties and side effect profiles.

| Compound | Half-life (h) in Rat | CNS-depressant Activity | Effect on Blood Cells |

|---|---|---|---|

| 1-Pentyl-3-(4-aminophenyl)pyrrolidine-2,5-dione | Not specified | Minimal | Less tendency to depress white cells and platelets |

| 1-Hexyl-3-(4-aminophenyl)pyrrolidine-2,5-dione | 1.8 | Moderate | Not specified |

| Aminoglutethimide (Reference) | 5.5 | Highest | Tendency to depress white cells and platelets |

The 1-pentyl derivative has emerged as a promising drug candidate for further development due to its favorable pharmacokinetic profile and reduced side effects compared to aminoglutethimide .

Positional Isomers

Studies have also investigated the 3-(4-aminophenyl) positional isomer, which differs in the attachment point of the aminophenyl group. This isomer has shown distinct biological activities, including moderate inhibitory effects toward aromatase with an IC₅₀ value of approximately 20 μM . The different position of the aminophenyl group significantly influences the compound's binding to the aromatase enzyme and its subsequent inhibitory activity.

Hybrid Compounds and Conjugates

Recent advances in medicinal chemistry have led to the development of hybrid compounds that incorporate the pyrrolidine-2,5-dione structure with other pharmacologically active moieties, creating molecules with enhanced or novel therapeutic properties.

Pyrazoline-Pyrrolidine-2,5-dione Hybrids

Researchers have synthesized and evaluated hybrids of pyrazoline and pyrrolidine-2,5-dione as potential antitumor agents . These hybrid compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including:

-

MCF7 (breast cancer) with IC₅₀ values in the sub-micromolar range

-

HT29 (colon cancer) with similar potency

-

K562 (leukemia) cells

One particularly effective compound, identified as S2 (1-(2-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione), demonstrated remarkable in vivo tumor regression in xenograft models when administered both intraperitoneally and orally, indicating good bioavailability . These findings suggest that the pyrrolidine-2,5-dione scaffold can be effectively incorporated into hybrid structures to create potent anticancer agents.

| Hazard Type | Classification | Hazard Statements |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

These classifications highlight the need for appropriate safety measures when handling the compound, including the use of personal protective equipment and adequate ventilation .

Precautionary Statements

The recommended precautionary measures for handling this compound include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash hands thoroughly after handling

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell

-

P302+P352: IF ON SKIN: Wash with plenty of water

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These safety considerations should be integrated into laboratory protocols when working with this compound to minimize potential health risks.

Research Applications and Future Directions

The unique structural features and biological activities of 1-(4-Aminophenyl)pyrrolidine-2,5-dione position it as a valuable compound in several research areas, with significant potential for future development.

Medicinal Chemistry Applications

The compound's aromatase inhibitory activity makes it particularly relevant for research in hormone-dependent cancers, especially breast cancer . The structural similarities to aminoglutethimide, coupled with the potentially improved side effect profile of certain derivatives, suggest avenues for developing new therapeutic agents with enhanced efficacy and reduced toxicity.

Future directions in this area might include:

-

Development of more selective aromatase inhibitors based on the pyrrolidine-2,5-dione scaffold

-

Exploration of dual-action compounds that combine aromatase inhibition with other anticancer mechanisms

-

Investigation of tissue-specific delivery systems to enhance targeting to breast cancer cells

Structure-Based Drug Design

The known interaction of 1-(4-Aminophenyl)pyrrolidine-2,5-dione with aromatase provides a foundation for structure-based drug design approaches. Computational studies, including molecular docking and dynamics simulations, could offer insights into the binding mode and guide the design of optimized derivatives with improved potency and selectivity.

As a Synthetic Building Block

Beyond its direct biological applications, the compound can serve as a valuable building block for synthesizing more complex molecules with diverse pharmacological profiles. The reactive amino group provides a handle for further functionalization, enabling the creation of libraries of derivatives for biological screening.

Comparative Analysis with Related Compounds

1-(4-Aminophenyl)pyrrolidine-2,5-dione belongs to a broader class of compounds that include various pyrrolidine-2,5-dione derivatives with different substitution patterns. Understanding the relationships between these compounds provides valuable insights into structure-activity relationships.

Comparison with Key Pyrrolidine-2,5-dione Derivatives

This comparison highlights how subtle structural differences can significantly impact the biological activity profiles of these compounds, emphasizing the importance of precise structural design in drug development.

Comparison with Aromatase Inhibitors

When comparing 1-(4-Aminophenyl)pyrrolidine-2,5-dione with established aromatase inhibitors, several important distinctions emerge:

| Compound | Class | Mechanism | Relative Potency | Notable Features |

|---|---|---|---|---|

| 1-(4-Aminophenyl)pyrrolidine-2,5-dione | Pyrrolidine-2,5-dione | Competitive aromatase inhibition | Moderate | Research compound with potential for optimization |

| Aminoglutethimide | Piperidine-2,6-dione | Competitive aromatase inhibition | Moderate | First-generation aromatase inhibitor with significant side effects |

| Letrozole | Triazole | Non-competitive aromatase inhibition | High | Third-generation aromatase inhibitor with improved selectivity |

| Exemestane | Steroidal | Irreversible aromatase inhibition | High | Steroidal structure with "suicide inhibitor" mechanism |

This comparison positions 1-(4-Aminophenyl)pyrrolidine-2,5-dione as a research compound with structural and mechanistic similarities to first-generation aromatase inhibitors, but with potential for further optimization to enhance potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume